molecular formula C21H27FN2O3 B3481855 1-(2-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

1-(2-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No.: B3481855
M. Wt: 374.4 g/mol
InChI Key: YSXJEOYNNLBDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine (commonly known as TFMPP) is a synthetic drug that belongs to the piperazine family. TFMPP has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act on the serotonergic system by binding to 5-HT receptors. TFMPP has been shown to have a high affinity for 5-HT1A, 5-HT1B, and 5-HT2C receptors. Activation of these receptors leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and stress response.
Biochemical and physiological effects:
TFMPP has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase the release of serotonin, dopamine, and norepinephrine in the brain, leading to anxiolytic and antidepressant effects. TFMPP has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects. Additionally, TFMPP has been shown to increase heart rate and blood pressure, which may limit its therapeutic use.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. TFMPP has also been extensively studied, and its mechanism of action is well understood. However, TFMPP has several limitations for lab experiments. It has limited solubility in water, which may affect its bioavailability. Additionally, TFMPP has been shown to have limited selectivity for 5-HT receptors, which may limit its therapeutic use.

Future Directions

There are several future directions for the study of TFMPP. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications. Additionally, research is needed to optimize the synthesis method to improve the yield and purity of TFMPP. Furthermore, the development of more selective 5-HT receptor agonists may lead to the development of more effective anxiolytic and antidepressant drugs. Finally, the investigation of TFMPP's potential use as a neuroprotective agent in various neurodegenerative diseases warrants further study.
Conclusion:
In conclusion, TFMPP is a synthetic drug that has gained significant attention in the scientific community due to its potential therapeutic applications. TFMPP has been extensively studied for its anxiolytic and antidepressant effects, as well as its potential use in the treatment of drug addiction and withdrawal symptoms. TFMPP has several advantages for lab experiments, but also has limitations that need to be addressed. Future research is needed to fully understand the mechanism of action of TFMPP and its potential therapeutic applications.

Scientific Research Applications

TFMPP has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. TFMPP has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. Furthermore, TFMPP has been studied for its potential use as a neuroprotective agent in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3/c1-25-19-13-21(27-3)20(26-2)12-17(19)15-24-10-8-23(9-11-24)14-16-6-4-5-7-18(16)22/h4-7,12-13H,8-11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXJEOYNNLBDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC=CC=C3F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(2-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(2-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.